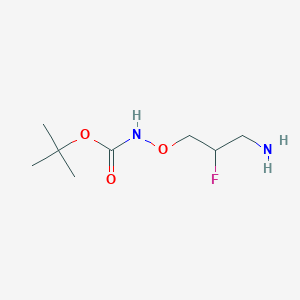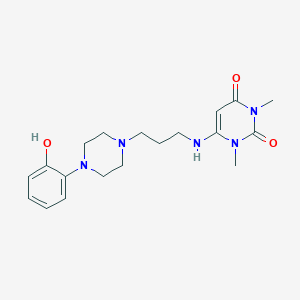![molecular formula C15H8O B144189 4H-Cyclopenta[def]phénanthrène-4-one CAS No. 5737-13-3](/img/structure/B144189.png)
4H-Cyclopenta[def]phénanthrène-4-one
Vue d'ensemble
Description
4H-Cyclopenta[def]phenanthren-4-one is an organic compound with the molecular formula C15H8O It is a polycyclic aromatic ketone, characterized by a fused ring structure that includes a cyclopentane ring and a phenanthrene moiety
Applications De Recherche Scientifique
4H-Cyclopenta[def]phenanthren-4-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Cyclopenta[def]phenanthren-4-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For example, a three-step synthesis route involves the formation of intermediate compounds through Friedel-Crafts acylation, followed by cyclization and oxidation reactions .
Industrial Production Methods
While specific industrial production methods for 4H-Cyclopenta[def]phenanthren-4-one are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4H-Cyclopenta[def]phenanthren-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can lead to halogenated or nitrated derivatives.
Mécanisme D'action
The mechanism of action of 4H-Cyclopenta[def]phenanthren-4-one and its derivatives involves interactions with various molecular targets. These interactions can include binding to enzymes, receptors, or DNA, leading to changes in biological activity. The specific pathways involved depend on the structure of the derivative and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenanthrene: A polycyclic aromatic hydrocarbon with a similar fused ring structure but lacking the ketone group.
Anthracene: Another polycyclic aromatic hydrocarbon with three fused benzene rings.
Fluorenone: A ketone with a structure similar to 4H-Cyclopenta[def]phenanthren-4-one but with a different ring fusion pattern.
Uniqueness
4H-Cyclopenta[def]phenanthren-4-one is unique due to its specific ring fusion and the presence of a ketone group, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and industrial applications .
Propriétés
IUPAC Name |
tetracyclo[10.2.1.05,14.08,13]pentadeca-1,3,5(14),6,8(13),9,11-heptaen-15-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8O/c16-15-11-5-1-3-9-7-8-10-4-2-6-12(15)14(10)13(9)11/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFCBMPOMNSORDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)C4=CC=CC(=C43)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50205967 | |
| Record name | 4H-Cyclopenta(def)phenanthren-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50205967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5737-13-3 | |
| Record name | 4H-Cyclopenta[def]phenanthren-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5737-13-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4H-Cyclopenta(def)phenanthren-4-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005737133 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5737-13-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132541 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4H-Cyclopenta(def)phenanthren-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50205967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4H-CYCLOPENTA(DEF)PHENANTHREN-4-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D32SLO7BUV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes to 4H-Cyclopenta[def]phenanthren-4-one and its derivatives?
A1: 4H-Cyclopenta[def]phenanthren-4-one can be synthesized through various methods. One approach involves a cascade reaction starting with propargylic diols, ultimately leading to the formation of diindeno-fused 4H-cyclopenta[def]phenanthrenes. Hydrolysis of these intermediates then yields the desired 4H-Cyclopenta[def]phenanthren-4-one []. Additionally, 2,6,8-Trinitro-4H-cyclopenta[def]phenanthren-4-one (TNC) can be synthesized through the nitration of the parent ketone []. Further derivatization, such as Friedel–Crafts acetylations, can introduce various substituents at specific positions on the 4H-Cyclopenta[def]phenanthren-4-one scaffold [].
Q2: How does the structure of 4H-Cyclopenta[def]phenanthren-4-one influence its electron accepting properties?
A2: The presence of the carbonyl group in 4H-Cyclopenta[def]phenanthren-4-one significantly influences its electron-accepting properties. Introduction of nitro groups, as seen in 2,6,8-Trinitro-4H-cyclopenta[def]phenanthren-4-one (TNC), further enhances these properties. TNC has been shown to be a better electron acceptor compared to 2,4,7-trinitro-9H-fluoren-9-one (TNF), forming charge-transfer complexes with polycyclic aromatic hydrocarbons (PAH) [].
Q3: What insights into the solid-state structure of 4H-Cyclopenta[def]phenanthren-4-one have been revealed by crystallographic studies?
A3: Crystallographic analysis of 4H-Cyclopenta[def]phenanthren-4-one has revealed that its asymmetric unit comprises four independent molecules. The crystal packing is characterized by aromatic π–π stacking interactions, with centroid–centroid distances measured at 3.5326 (18) Å [].
Q4: How does the position of substituents on the 4H-Cyclopenta[def]phenanthren-4-one framework affect its reactivity towards sulfonation?
A4: The sulfonation of 4H-Cyclopenta[def]phenanthrene and its carbonyl derivative exhibits regioselectivity. While sulfonation of the parent compound yields a mixture of 1-, 2-, 3-, and 8-sulfonic acids, the 8,9-dihydro derivative predominantly forms the 2-sulfonic acid. Interestingly, 4H-Cyclopenta[def]phenanthren-4-one primarily yields the 8-sulfonic acid, with minor amounts of the 1- and 2-isomers. These observations suggest that the keto group influences the kinetic and thermodynamic control of the sulfonation reaction [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![Benzyl [2-(1H-imidazol-5-yl)ethyl]carbamate](/img/structure/B144138.png)
